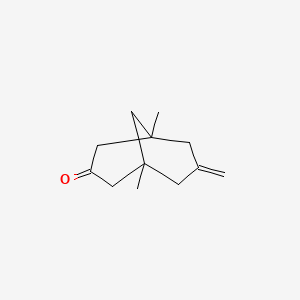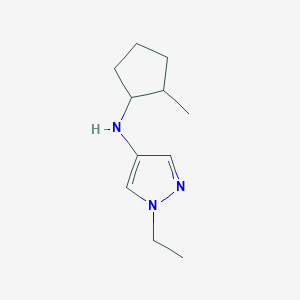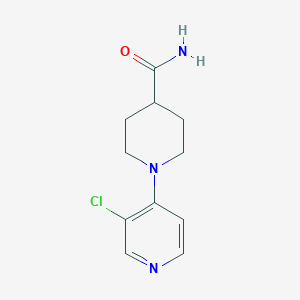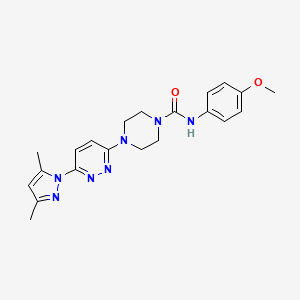![molecular formula C21H24ClN3O3S2 B2740455 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217226-77-1](/img/structure/B2740455.png)
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O3S2 and its molecular weight is 466.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Techniques and Derivatives
- The synthesis of new chemical structures derived from similar compounds involves complex reactions and has been a focus in research. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated. These compounds exhibit promising analgesic and anti-inflammatory activities, highlighting the therapeutic potential of such derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Activities
- The pharmacological properties of derivatives of the compound have been studied extensively. For example, some novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives show good anti-inflammatory activities (Abdulla et al., 2013).
Photoinitiation and Polymerization
- Derivatives of the compound have also been used in photoinitiation for free radical photopolymerization. This application highlights the compound's utility in materials science, specifically in initiating the polymerization of methacrylates under UV or visible LED irradiation (Zhang et al., 2014).
Anti-Cancer and Tubulin Polymerization Inhibition
- Some derivatives have shown potential as anticancer agents. For instance, 2-anilinonicotinyl-linked acrylamide conjugates have been evaluated for their cytotoxic activity against various human cancer cell lines, demonstrating promising efficacy in inhibiting tubulin polymerization (Kamal et al., 2014).
Heteroatom-Containing Acrylamides in Polymers
- The integration of heteroatoms like N, S, or O into acrylamides, similar to the given compound, influences the properties of polymers, offering new applications in material science (Martens, Kramer, Gertje, & Schütte, 1993).
Enzyme Detection in Biochemistry
- N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide, a related compound, has been used to detect enzymes that catalyze thiol-producing reactions. This application is significant in biochemical research for enzyme activity studies (Harris & Wilson, 1983).
Tyrosine Kinase Inhibition
- 4-Anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, structurally related to the compound, act as tyrosine kinase inactivators. This discovery has implications in cancer treatment and therapy (Smaill et al., 2001).
PET Imaging in Parkinson's Disease
- The compound's derivatives have been explored for potential use in PET imaging for Parkinson's disease, highlighting its utility in neurodegenerative disease research (Wang et al., 2017).
特性
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2.ClH/c1-26-16-4-6-18-19(15-16)29-21(22-18)24(9-8-23-10-12-27-13-11-23)20(25)7-5-17-3-2-14-28-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLIMHVBTWWGNS-GZOLSCHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)

![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2740376.png)
![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)
![2-(4-Methylphenyl)-8-[(4-methylphenyl)sulfonyl]-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)


![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2740389.png)


![(Z)-1-benzyl-3-(((4-chlorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2740393.png)

